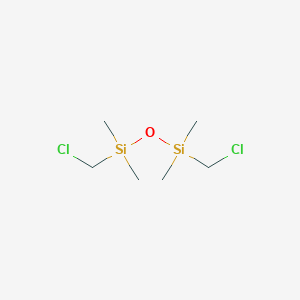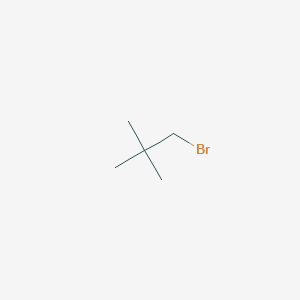
1-Bromo-2,2-diméthylpropane
Vue d'ensemble
Description
1-Bromo-2,2-dimethylpropane, also known as neopentyl bromide, is an organic compound with the chemical formula C5H11Br. It is a colorless liquid that is used in various chemical syntheses. This compound is an isomer of bromopentane and is characterized by its branched structure, which includes a bromine atom attached to a carbon atom that is bonded to three methyl groups.
Applications De Recherche Scientifique
1-Bromo-2,2-dimethylpropane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution makes it a valuable building block in organic synthesis.
Biological Studies: The compound is used in the modification of cysteine residues in proteins to study protein structure and function. It is particularly useful in the synthesis of S-alkylated cysteine derivatives with branched alkyl chains.
Material Science: In material science, 1-bromo-2,2-dimethylpropane is used in the preparation of polymers and other advanced materials
Mécanisme D'action
Target of Action
1-Bromo-2,2-dimethylpropane, also known as neopentyl bromide, is a type of alkyl halide . Its primary targets are nucleophilic substances, such as alcohols and amines .
Mode of Action
The compound interacts with its targets through a nucleophilic substitution reaction . In this process, the bromine atom in 1-Bromo-2,2-dimethylpropane, which is a good leaving group, is replaced by a nucleophile .
Biochemical Pathways
The nucleophilic substitution reaction involving 1-Bromo-2,2-dimethylpropane can lead to the formation of various organic compounds. For instance, it can react with alcohols to form ethers . It can also react with amines to form secondary amines .
Result of Action
The result of the action of 1-Bromo-2,2-dimethylpropane is the formation of new organic compounds through nucleophilic substitution reactions . These reactions can be used in organic synthesis to create a variety of useful products .
Action Environment
The action of 1-Bromo-2,2-dimethylpropane can be influenced by various environmental factors. For instance, the presence of a polar solvent can facilitate the nucleophilic substitution reaction . Additionally, the compound is a flammable liquid and should be kept away from heat sources .
Méthodes De Préparation
1-Bromo-2,2-dimethylpropane can be synthesized through several methods:
From 2,2-dimethylpropanol: One common method involves the reaction of 2,2-dimethylpropanol with hydrobromic acid. This reaction typically occurs under reflux conditions to ensure complete conversion of the alcohol to the bromide.
From 2,2-dimethylpropane: Another method involves the bromination of 2,2-dimethylpropane using bromine in the presence of a radical initiator such as ultraviolet light or a peroxide. .
Analyse Des Réactions Chimiques
1-Bromo-2,2-dimethylpropane undergoes several types of chemical reactions:
Nucleophilic Substitution: This compound readily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. Common nucleophiles include hydroxide ions, alkoxide ions, and amines. For example, reacting 1-bromo-2,2-dimethylpropane with sodium hydroxide can produce 2,2-dimethylpropanol.
Elimination Reactions: Under strong basic conditions, 1-bromo-2,2-dimethylpropane can undergo elimination reactions to form alkenes. For instance, treatment with potassium tert-butoxide can lead to the formation of 2,2-dimethylpropene.
Reduction: The compound can be reduced to 2,2-dimethylpropane using reducing agents such as lithium aluminum hydride
Comparaison Avec Des Composés Similaires
1-Bromo-2,2-dimethylpropane can be compared with other similar compounds:
1-Bromo-2-methylpropane: This compound has a similar structure but with one less methyl group. It is less sterically hindered and thus more reactive in nucleophilic substitution reactions.
2-Bromo-2-methylpropane: This compound has the bromine atom attached to a tertiary carbon, making it more prone to elimination reactions compared to 1-bromo-2,2-dimethylpropane.
1-Iodo-2,2-dimethylpropane: This compound is similar in structure but contains an iodine atom instead of bromine. .
1-Bromo-2,2-dimethylpropane’s unique branched structure and reactivity make it a valuable compound in various fields of research and industry.
Propriétés
IUPAC Name |
1-bromo-2,2-dimethylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11Br/c1-5(2,3)4-6/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWYAXCOVZKLHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060886 | |
| Record name | Propane, 1-bromo-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Neopentyl bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19322 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
630-17-1 | |
| Record name | 1-Bromo-2,2-dimethylpropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=630-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neopentyl bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1-bromo-2,2-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propane, 1-bromo-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-2,2-dimethylpropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.121 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 1-Bromo-2,2-dimethylpropane (neopentyl bromide) so unreactive in SN2 reactions?
A1: 1-Bromo-2,2-dimethylpropane exhibits significant steric hindrance, which greatly reduces its reactivity in SN2 reactions. [] The methyl groups on the β-carbon (the carbon adjacent to the carbon bonded to the bromine) create a crowded environment that hinders the approach of a nucleophile from the backside. This steric hindrance makes the transition state highly unfavorable, leading to a much slower reaction rate compared to less sterically hindered primary alkyl bromides.
Q2: How does the structure of 1-Bromo-2,2-dimethylpropane impact its reactivity in general?
A2: The bulky, branched structure of 1-Bromo-2,2-dimethylpropane significantly influences its reactivity. [] As discussed, it hinders SN2 reactions. Furthermore, the neopentyl group's steric bulk can also slow down other reactions that require access to the functional group attached to the primary carbon.
Q3: Has the vibrational behavior of 1-Bromo-2,2-dimethylpropane been studied?
A3: Yes, a detailed vibrational analysis of 1-Bromo-2,2-dimethylpropane has been conducted. [, ] This research utilized infrared spectroscopy and computational methods to assign vibrational modes and understand the molecule's structural features. This information is valuable for characterizing the compound and potentially predicting its behavior in different chemical environments.
Q4: Can the thermodynamic properties of mixtures containing 1-Bromo-2,2-dimethylpropane be predicted?
A4: Researchers have developed theoretical models to calculate thermodynamic properties of binary liquid mixtures, including those containing 1-Bromo-2,2-dimethylpropane. [] This approach utilizes potential parameters derived from the pure components to estimate properties like excess free enthalpy. For example, the excess free enthalpy of liquid mixtures of neopentane (which is structurally very similar to 1-Bromo-2,2-dimethylpropane) with tetramethylsilane and 1-bromo-2,2-dimethylpropane itself have been calculated and compared with experimental data from vapor pressure measurements. [] This demonstrates the potential for using theoretical methods to predict thermodynamic behavior of mixtures containing 1-Bromo-2,2-dimethylpropane.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



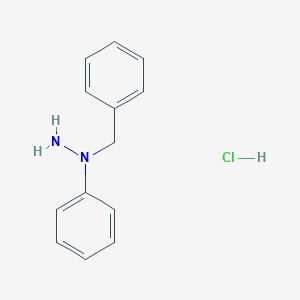
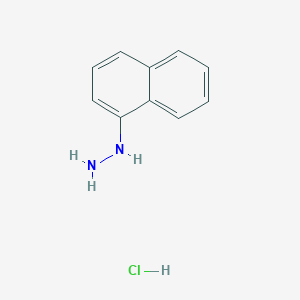

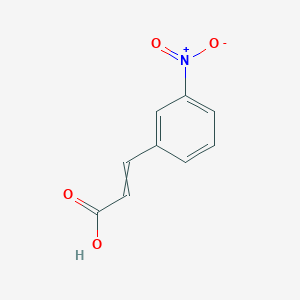
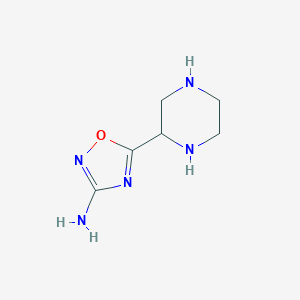

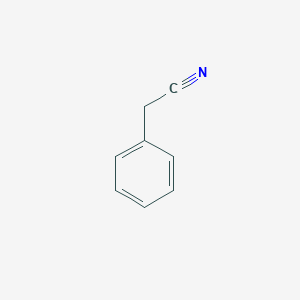

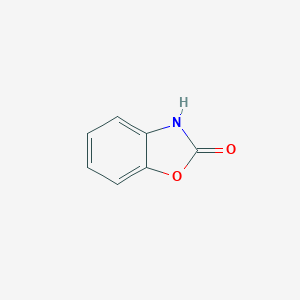
![[(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate](/img/structure/B145936.png)

